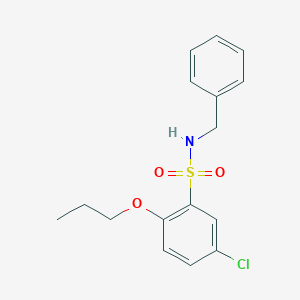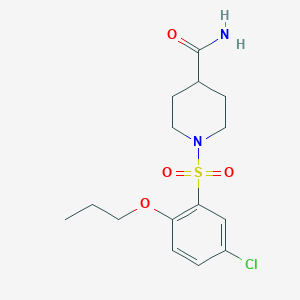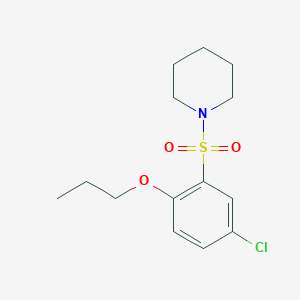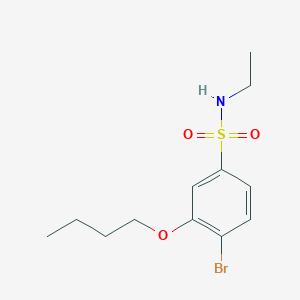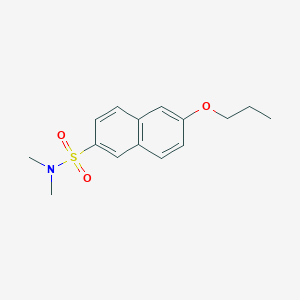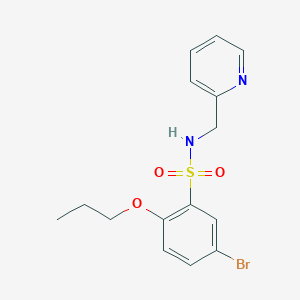
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine, also known as BDM, is a chemical compound that has gained attention in scientific research for its potential as a selective inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in regulating various cellular processes, including cell growth, division, and differentiation. Inhibition of these enzymes has been implicated in the treatment of various diseases, including cancer and inflammation.
作用机制
The mechanism of action of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine involves its ability to bind to the ATP-binding site of protein kinases, thereby inhibiting their activity. This binding is selective, as 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to have minimal effect on the activity of other ATP-binding enzymes, such as protein phosphatases.
Biochemical and Physiological Effects:
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to have a range of biochemical and physiological effects. Inhibition of CDKs by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to result in cell cycle arrest and apoptosis in cancer cells. Inhibition of GSK3β by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been implicated in the regulation of glucose metabolism and insulin signaling. Inhibition of JNK by 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been shown to reduce inflammation in various animal models.
实验室实验的优点和局限性
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has several advantages as a research tool. It is a selective inhibitor of protein kinases, which allows for the study of specific signaling pathways. It is also relatively easy to synthesize and has a high yield. However, 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has limitations as well. Its solubility in aqueous solutions is limited, which can make it difficult to use in certain experimental settings. In addition, its selectivity for particular protein kinases may limit its use in studying other signaling pathways.
未来方向
There are several future directions for the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine. One area of interest is the development of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine analogs with improved solubility and selectivity. Another area of interest is the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine in combination with other inhibitors or chemotherapeutic agents. Finally, the study of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine in animal models of disease, including cancer and inflammation, may provide further insights into its potential as a therapeutic agent.
合成方法
The synthesis of 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine involves the reaction of 4-chloro-2-butoxy-5-methylbenzenesulfonyl chloride with morpholine in the presence of a base. The resulting product is a white crystalline solid with a melting point of 108-110°C. The yield of the synthesis method is approximately 60%.
科学研究应用
4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has been extensively studied for its potential as a selective inhibitor of protein kinases. In particular, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. CDKs are overexpressed in many types of cancer, and their inhibition has been explored as a potential therapeutic strategy. 4-(2-Butoxy-4,5-dimethylbenzenesulfonyl)morpholine has also been shown to inhibit the activity of other protein kinases, including glycogen synthase kinase 3β (GSK3β) and c-Jun N-terminal kinase (JNK), which are involved in the regulation of various cellular processes.
属性
分子式 |
C16H25NO4S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
4-(2-butoxy-4,5-dimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C16H25NO4S/c1-4-5-8-21-15-11-13(2)14(3)12-16(15)22(18,19)17-6-9-20-10-7-17/h11-12H,4-10H2,1-3H3 |
InChI 键 |
WPMUKFFMWBEHRF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCOCC2 |
规范 SMILES |
CCCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Chlorophenyl)-4-(4-methoxyphenyl)-7-methylpyrazolo[3,4-d]pyridazine](/img/structure/B275172.png)


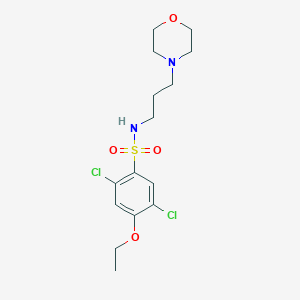
![(3,5-Dimethoxyphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B275180.png)

